molecular formula C14H19N3O3 B2450388 N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257551-52-2

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2450388
CAS No.: 1257551-52-2
M. Wt: 277.324
InChI Key: HBWUXSKOJPEJLJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the imidazolidinone ring, along with hydroxyethyl and methyl substituents

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(9-10-18)13(19)11-16-7-8-17(14(16)20)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUXSKOJPEJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CN1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the reaction of 2-oxo-3-phenylimidazolidine with N-methyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-2-(2-hydroxy-3-phenylimidazolidin-1-yl)acetamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
  • N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Uniqueness

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, with the CAS number 1257551-52-2, is a synthetic organic compound belonging to the imidazolidinone class. Its unique structure, characterized by a phenyl group attached to the imidazolidinone ring, along with hydroxyethyl and methyl substituents, suggests potential biological activities worth exploring. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular Formula C₁₄H₁₉N₃O₃
Molecular Weight 277.32 g/mol
CAS Number 1257551-52-2
InChI Key HCKXIENNWYVMBG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can engage in hydrogen bonding and hydrophobic interactions, leading to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation or microbial resistance.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses to various stimuli.

Biological Activity Studies

Recent research has highlighted several areas where this compound exhibits notable biological activities:

Antimicrobial Activity

In vitro studies have indicated that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a study assessing its effects on cytokine production in macrophages, it was found to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against clinical isolates.
    • Method : Disk diffusion method was employed on various bacterial strains.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.
  • Case Study 2: Anti-inflammatory Action
    • Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Method : Mice were treated with the compound prior to inducing inflammation.
    • Results : A significant reduction in paw edema was observed, along with decreased inflammatory markers in serum.

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